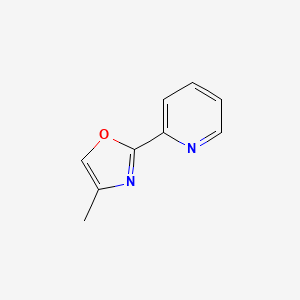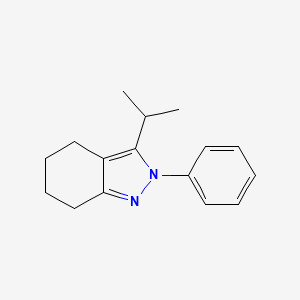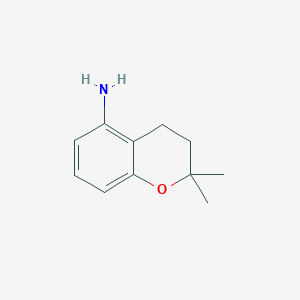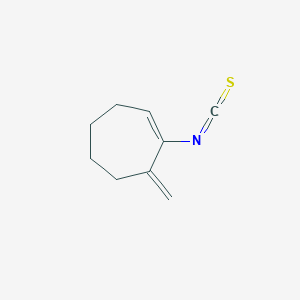
1-Isothiocyanato-7-methylidenecyclohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-7-methylidenecyclohept-1-ene: is a chemical compound with a unique structure that includes an isothiocyanate group and a methylidene group attached to a cycloheptene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isothiocyanato-7-methylidenecyclohept-1-ene typically involves the reaction of a suitable precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a cycloheptene derivative with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isothiocyanato-7-methylidenecyclohept-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-7-methylidenecyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-7-methylidenecyclohept-1-ene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-7-methylidenecyclohept-1-ene can be compared with other isothiocyanate-containing compounds, such as:
1-Isothiocyanato-7-(methylthio)heptane: Similar structure but with a different side chain.
1-Isothiocyanato-7-(methylsulfinyl)heptane: Contains a sulfinyl group instead of a methylidene group.
Heptane, 1-isothiocyanato-: A simpler structure with a straight-chain alkyl group.
The uniqueness of this compound lies in its cycloheptene ring and the presence of both an isothiocyanate and a methylidene group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92639-91-3 |
|---|---|
Molekularformel |
C9H11NS |
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
1-isothiocyanato-7-methylidenecycloheptene |
InChI |
InChI=1S/C9H11NS/c1-8-5-3-2-4-6-9(8)10-7-11/h6H,1-5H2 |
InChI-Schlüssel |
BTVSWRKOOREDGP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCC=C1N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
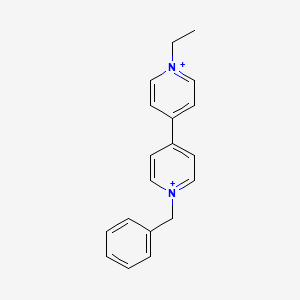
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
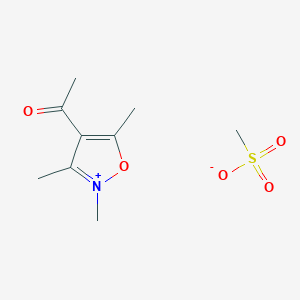
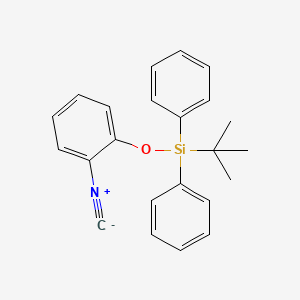
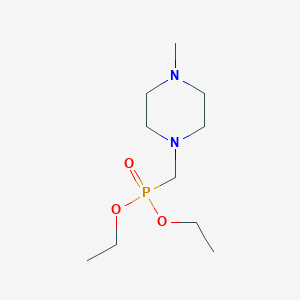
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
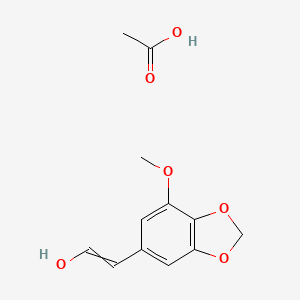
![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
